molecular formula C24H21F3N4O3S2 B10934746 {4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone

{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone

Cat. No.: B10934746
M. Wt: 534.6 g/mol
InChI Key: YAOIRVSYZVPRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone is a complex organic molecule that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by its unique structural features, including a piperazine ring substituted with a sulfonyl group and a thieno[2,3-c]pyrazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyrazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonylation of Piperazine: The piperazine ring is sulfonylated using sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Coupling Reactions: The final step involves coupling the sulfonylated piperazine with the thieno[2,3-c]pyrazole core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols.

Scientific Research Applications

{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzothiazole
  • 2-{4-[(4-methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone

Uniqueness

{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone: is unique due to its specific structural features, such as the combination of a sulfonyl piperazine moiety with a thieno[2,3-c]pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H21F3N4O3S2

Molecular Weight

534.6 g/mol

IUPAC Name

[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-[1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone

InChI

InChI=1S/C24H21F3N4O3S2/c1-16-7-9-18(10-8-16)36(33,34)30-13-11-29(12-14-30)22(32)20-15-19-21(24(25,26)27)28-31(23(19)35-20)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3

InChI Key

YAOIRVSYZVPRLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.